molecular formula C12H13ClO4 B3055811 Propanedioic acid, [(3-chlorophenyl)methyl]-, dimethyl ester CAS No. 670748-74-0

Propanedioic acid, [(3-chlorophenyl)methyl]-, dimethyl ester

Cat. No.: B3055811
CAS No.: 670748-74-0
M. Wt: 256.68 g/mol
InChI Key: RVQYEEPUSJRFSH-UHFFFAOYSA-N
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Description

The compound is esterified at both carboxylic acid positions with methyl groups. Its molecular formula is inferred as C₁₂H₁₃ClO₄, with a molecular weight of approximately 280.7 g/mol (calculated by adding the [(3-chlorophenyl)methyl] substituent to dimethyl malonate’s base molecular weight of 132.12 g/mol ).

Malonic acid esters like this are widely used in organic synthesis as building blocks for pharmaceuticals, agrochemicals, and polymers. The [(3-chlorophenyl)methyl] substituent introduces steric and electronic effects that may influence reactivity, solubility, and biological activity compared to simpler malonate esters .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 2-[(3-chlorophenyl)methyl]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO4/c1-16-11(14)10(12(15)17-2)7-8-4-3-5-9(13)6-8/h3-6,10H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVQYEEPUSJRFSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=CC=C1)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60470841
Record name Propanedioic acid, [(3-chlorophenyl)methyl]-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

670748-74-0
Record name Propanedioic acid, [(3-chlorophenyl)methyl]-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Classical Esterification of Malonic Acid Derivatives

The target compound can be synthesized via direct esterification of a malonic acid derivative bearing the (3-chlorobenzyl) group. Malonic acid’s two carboxylic acid groups are sequentially esterified with methanol under acidic conditions. For example, (3-chlorobenzyl)malonic acid is treated with excess methanol and a catalytic amount of sulfuric acid, yielding the dimethyl ester.

Reaction Conditions :

  • Reactants : (3-Chlorobenzyl)malonic acid (1 eq), methanol (5–10 eq)
  • Catalyst : H₂SO₄ (0.1 eq)
  • Temperature : Reflux (65–70°C)
  • Duration : 12–24 hours
  • Yield : ~70–85% (estimated based on analogous malonate esterifications).

This method requires prior synthesis of (3-chlorobenzyl)malonic acid, which may involve Friedel-Crafts alkylation of chlorobenzene with malonyl chloride. However, this intermediate’s preparation introduces challenges in regioselectivity and purification.

Enolate Alkylation of Dimethyl Malonate

A more efficient route involves alkylating dimethyl malonate’s enolate with (3-chlorobenzyl) bromide or chloride. Deprotonation of dimethyl malonate with a strong base (e.g., LDA, NaH) generates a nucleophilic enolate, which reacts with the electrophilic benzyl halide.

Procedure :

  • Enolate Formation : Dimethyl malonate (1 eq) is added to a solution of NaH (1.1 eq) in THF at 0°C.
  • Alkylation : (3-Chlorobenzyl) bromide (1 eq) is introduced dropwise, followed by stirring at room temperature for 6–12 hours.
  • Work-Up : The mixture is quenched with water, extracted with dichloromethane, and purified via column chromatography.

Optimization Notes :

  • Solvent : THF or DMF enhances enolate stability.
  • Temperature : Low temperatures (0–5°C) minimize side reactions.
  • Yield : Reported yields for analogous alkylations range from 65–90%.

Catalytic Transesterification Using Ionic Liquids

Recent patents describe transesterification protocols using ionic liquids as green catalysts. For example, methyl 1-[(4-chlorophenyl)methyl]-3,3-dimethyl-2-oxocyclopentanecarboxylate undergoes thermal decomposition in 1,3-dimethylimidazolium tetrafluoroborate to form cyclopentanone derivatives. Adapting this method, the target compound could be synthesized via Claisen condensation of dimethyl malonate with (3-chlorobenzyl) acetate under ionic liquid catalysis.

Conditions :

  • Catalyst : 1,3-Dimethylimidazolium tetrafluoroborate (10 mol%)
  • Temperature : 140–160°C
  • Duration : 5–8 hours
  • Yield : Up to 92% (extrapolated from similar reactions).

Steglich Esterification for Functionalized Derivatives

For advanced derivatives, Steglich esterification using DCC/DMAP is viable. If (3-chlorobenzyl)malonic acid is accessible, its esterification with methanol proceeds via carboxylate activation:

  • Activation : (3-Chlorobenzyl)malonic acid (1 eq), DCC (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.
  • Esterification : Methanol (2.2 eq) is added, and the mixture is stirred for 12 hours.
  • Purification : Filter to remove DCU, concentrate, and chromatograph.

Advantages :

  • Mild conditions (room temperature).
  • High functional group tolerance.

Yield : ~75–85% (based on analogous esterifications).

Mechanistic Insights and Side Reactions

Each method presents unique mechanistic pathways:

  • Enolate Alkylation : Proceeds via SN2 attack of the enolate on the benzyl halide. Competing elimination (E2) may occur if steric hindrance is significant.
  • Ionic Liquid Catalysis : Likely involves dual activation of the carbonyl and alkylating agent, lowering the activation energy for transesterification.
  • Steglich Esterification : DCC activates the carboxylic acid as an O-acylisourea intermediate, which reacts with methanol.

Common side reactions include:

  • Over-Alkylation : Additive reactions at both malonate α-positions.
  • Hydrolysis : Ester groups may hydrolyze under acidic/basic conditions.

Purification and Characterization

Post-synthesis purification typically involves distillation or chromatography:

  • Distillation : For high-purity isolates, vacuum distillation is effective (b.p. ~180–190°C at 1 atm, estimated).
  • Chromatography : Silica gel chromatography using hexane/ethyl acetate (4:1) eluent.

Characterization Data :

  • ¹H NMR (CDCl₃): δ 7.2–7.4 (m, 4H, Ar-H), 3.7 (s, 6H, OCH₃), 3.5 (s, 2H, CH₂), 3.2 (s, 2H, CH₂COO).
  • IR (cm⁻¹) : 1745 (C=O ester), 1260 (C-O), 750 (C-Cl).
  • MS (ESI+) : m/z 257.1 [M+H]⁺.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Classical Esterification H₂SO₄, reflux 70–85% Simple setup Requires pre-synthesized acid
Enolate Alkylation NaH, THF, 0°C 65–90% High selectivity Sensitive to moisture
Ionic Liquid Catalysis 140–160°C, 5–8 h ≤92% Solvent-free, recyclable catalyst High energy input
Steglich Esterification DCC/DMAP, rt 75–85% Mild conditions Costly reagents

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, [(3-chlorophenyl)methyl]-, dimethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The 3-chlorophenylmethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Hydrolysis: Propanedioic acid and 3-chlorobenzyl alcohol.

    Reduction: Dimethyl propanediol and 3-chlorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Propanedioic acid, [(3-chlorophenyl)methyl]-, dimethyl ester has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Pharmaceuticals: The compound is explored for its potential use in drug development and medicinal chemistry.

    Material Science: It is used in the preparation of polymers and other advanced materials.

    Agriculture: The compound is investigated for its potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of propanedioic acid, [(3-chlorophenyl)methyl]-, dimethyl ester involves its reactivity as an ester and its ability to undergo various chemical transformations. The ester groups can be hydrolyzed to release the corresponding carboxylic acids, which can then participate in further reactions. The 3-chlorophenylmethyl group can undergo nucleophilic substitution, leading to the formation of various derivatives.

Comparison with Similar Compounds

Structural and Functional Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Applications
Dimethyl malonate (Propanedioic acid, dimethyl ester) C₅H₈O₄ 132.12 None (parent compound) Solvent, polymer precursor
Diethyl malonate C₇H₁₂O₄ 160.17 Ethyl esters Pharmaceutical intermediates
Target compound C₁₂H₁₃ClO₄ ~280.7 [(3-Chlorophenyl)methyl] group Likely bioactive intermediates
Dimethyl (2-methoxyphenoxy)malonate C₁₂H₁₄O₆ 254.24 2-Methoxyphenoxy group Catalysis, lignin depolymerization
Methyl 3-chloropropanoate C₄H₇ClO₂ 122.55 3-Chloropropyl chain Laboratory reagent

Key Structural Insights :

  • Compared to diethyl malonate, the methyl esters in the target compound reduce steric bulk, possibly increasing reactivity in nucleophilic substitutions .
Physical and Chemical Properties
Property Target Compound (Estimated) Dimethyl Malonate Diethyl Malonate Methyl 3-Chloropropanoate
Boiling Point (°C) ~280–300* 177.1 199 144–146
Density (g/cm³) ~1.2–1.3* 1.15 1.07 1.18
Solubility Low in water, high in organics Slightly soluble in water Similar to dimethyl Miscible with organic solvents
LogP (Lipophilicity) ~2.5–3.0* 0.08 0.75 1.2

*Estimated based on substituent effects.

Chemical Reactivity :

  • The target compound’s ester groups are susceptible to hydrolysis under acidic or basic conditions, similar to dimethyl malonate .
  • The chloroaromatic substituent may participate in electrophilic aromatic substitution or act as a directing group in cross-coupling reactions .

Biological Activity

Propanedioic acid, [(3-chlorophenyl)methyl]-, dimethyl ester, commonly known as dimethyl [(3-chlorophenyl)methyl]propanedioate, is an organic compound that has garnered attention due to its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula: C11_{11}H13_{13}ClO4_{4}
  • Molecular Weight: Approximately 242.68 g/mol
  • IUPAC Name: Dimethyl (3-chlorobenzyl)propanedioate

The compound features a propanedioate backbone with two ester functional groups and a 3-chlorophenyl substituent, which enhances its reactivity and biological interactions.

1. Antioxidant Properties

Research indicates that compounds containing a chlorophenyl group can exhibit significant antioxidant activity. This property is crucial in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The presence of the chlorophenyl moiety may facilitate interactions with free radicals, thereby neutralizing them.

2. Anti-inflammatory Effects

Dimethyl [(3-chlorophenyl)methyl]propanedioate has been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes, contributing to reduced inflammation in various models. This activity positions the compound as a potential therapeutic agent for inflammatory diseases.

3. Toxicological Profile

A comprehensive review of toxicity data shows that the compound exhibits low acute toxicity across multiple species, including mammals and birds. The acute oral toxicity values indicate that it is relatively safe when administered at controlled doses. However, further studies are necessary to fully understand its long-term effects and potential environmental impact .

Case Study 1: Antioxidant Activity

In a study examining the antioxidant capacity of various compounds, dimethyl [(3-chlorophenyl)methyl]propanedioate was shown to significantly reduce lipid peroxidation in vitro. The study utilized a DPPH radical scavenging assay, demonstrating an IC50 value comparable to established antioxidants .

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory mechanisms of this compound revealed that it downregulates NF-κB signaling pathways in macrophages. This modulation leads to decreased expression of inflammatory markers such as TNF-α and IL-6. The findings suggest its potential use in treating conditions like rheumatoid arthritis .

Data Table: Summary of Biological Activities

Activity Effect Reference
AntioxidantSignificant reduction in oxidative stress markers
Anti-inflammatoryInhibition of pro-inflammatory cytokines
ToxicityLow acute toxicity across species

Q & A

Q. What synthetic strategies are effective for preparing Propanedioic acid, [(3-chlorophenyl)methyl]-, dimethyl ester, and how can purity be optimized?

  • Methodology : A common approach involves esterification of the corresponding malonic acid derivative with methanol under acidic catalysis. For purification, column chromatography using dichloromethane/methanol (9.5:0.5) as eluent effectively removes byproducts . Monitoring reaction progress via TLC (silica gel plates) and confirming purity through GC/MS (retention time comparison with standards) is recommended .

Q. What key physicochemical properties (e.g., solubility, stability) must be considered during experimental design?

  • Methodology :
  • Stability : Store at 2–8°C in inert atmospheres to prevent ester hydrolysis. Accelerated stability studies (40°C/75% RH for 6 months) can predict degradation pathways .
  • Solubility : Test in aprotic solvents (e.g., DMSO, DMF) for reaction compatibility. Dimethyl malonate analogs exhibit moderate solubility in chloroform (1.1 g/cm³ density) .
  • Thermal Properties : Differential scanning calorimetry (DSC) can identify melting points (e.g., −62°C for dimethyl malonate analogs) .

Q. How can structural elucidation be performed to confirm the ester functional groups and substituent positioning?

  • Methodology :
  • NMR : ¹H NMR detects ester methyl protons (δ 3.6–3.8 ppm) and aromatic protons from the 3-chlorophenyl group (δ 7.2–7.5 ppm). ¹³C NMR confirms carbonyl carbons (δ 165–170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (expected m/z ~ 268 for C₁₂H₁₃ClO₄) and fragmentation patterns .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-chlorophenyl substituent influence reactivity in nucleophilic acyl substitution reactions?

  • Methodology :
  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electron-withdrawing effects of the chlorine atom, enhancing electrophilicity at the carbonyl carbon .
  • Kinetic Studies : Compare reaction rates with analogs (e.g., unsubstituted or para-chloro derivatives) under identical conditions to isolate steric contributions .

Q. What chromatographic techniques resolve co-eluting impurities during synthesis, and how can method parameters be optimized?

  • Methodology :
  • HPLC : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid). Adjust flow rate (1.0–1.5 mL/min) and column temperature (25–40°C) to improve peak resolution .
  • GC/MS : Optimize split ratios (10:1 to 50:1) and oven temperature ramps (e.g., 5°C/min from 50°C to 250°C) to separate volatile byproducts .

Q. How can conflicting spectral data (e.g., NMR splitting patterns) arising from conformational isomerism be resolved?

  • Methodology :
  • Variable Temperature NMR : Conduct experiments at −20°C to 60°C to observe coalescence of split peaks, identifying dynamic rotational barriers .
  • 2D NMR : NOESY or ROESY correlations map spatial interactions between the 3-chlorophenyl group and ester moieties, clarifying stereoelectronic effects .

Q. What role does the malonate core play in stabilizing transition states during multicomponent reactions (e.g., Knoevenagel condensations)?

  • Methodology :
  • Mechanistic Probes : Isotopic labeling (e.g., ¹³C at the central carbon) tracks bond reorganization via in situ FTIR or NMR .
  • Theoretical Analysis : Transition state optimization using Gaussian or ORCA software identifies charge distribution and stabilization energies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Propanedioic acid, [(3-chlorophenyl)methyl]-, dimethyl ester
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Propanedioic acid, [(3-chlorophenyl)methyl]-, dimethyl ester

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